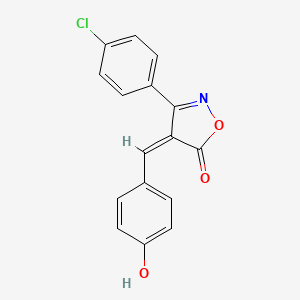
2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide, commonly known as CF3, is a chemical compound that has garnered significant attention in scientific research. CF3 is a highly potent and selective inhibitor of a protein called Bruton's tyrosine kinase (BTK), which is essential for the activation and proliferation of B-cells.
Wirkmechanismus
CF3 selectively inhibits 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide by binding to its active site and preventing its activation. This compound is a crucial protein involved in the activation and proliferation of B-cells, which play a vital role in the immune response. CF3 blocks this compound signaling pathways, leading to the inhibition of B-cell activation and proliferation. CF3 has also been shown to induce apoptosis in B-cells, leading to their death.
Biochemical and Physiological Effects:
CF3 has been shown to have significant biochemical and physiological effects on B-cells. CF3 inhibits B-cell activation and proliferation, leading to a decrease in antibody production. CF3 also induces apoptosis in B-cells, leading to their death. CF3 has been shown to have minimal effects on T-cells, which play a crucial role in the immune response. CF3 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages for lab experiments. CF3 is a highly potent and selective inhibitor of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide, making it an ideal tool compound for studying this compound signaling pathways. CF3 has also been shown to have minimal off-target effects, making it a reliable and specific tool compound. However, CF3 has some limitations, including its solubility and stability, which can affect its efficacy in lab experiments. CF3 is also relatively expensive, making it less accessible to researchers with limited budgets.
Zukünftige Richtungen
CF3 has several potential future directions for scientific research. CF3-based drugs are currently undergoing clinical trials for the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory disorders. CF3 has also been used as a tool compound to study 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways and the role of this compound in various diseases. Future research could focus on optimizing the synthesis method of CF3, improving its solubility and stability, and developing more potent and selective this compound inhibitors. CF3 could also be used in combination with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of CF3 involves the reaction between 4-fluoro-3-nitrobenzaldehyde and 3-hydroxyphenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then subjected to a cyanoacetylation reaction to yield CF3. The synthesis method of CF3 has been optimized and improved over the years, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory disorders. CF3 has shown promising results in preclinical studies as a 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide inhibitor, leading to the development of several CF3-based drugs for clinical trials. CF3 has also been used as a tool compound to study this compound signaling pathways and the role of this compound in various diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVACITLPRDJL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)


![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)



![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)


![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
